molecular formula C9H12ClNO B1460974 2-(2-Chloro-5-methylphenoxy)ethanamine CAS No. 883530-26-5

2-(2-Chloro-5-methylphenoxy)ethanamine

Cat. No. B1460974
CAS RN: 883530-26-5
M. Wt: 185.65 g/mol
InChI Key: LPGCKEGMJIEKJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chloro-5-methylphenoxy)ethanamine is a chemical compound that belongs to the class of arylalkylamine derivatives . It is commonly referred to as ‘Clorphenamine’ and is widely used in scientific research as a selective inhibitor of histamine H1 receptors . It is a white crystalline powder that is soluble in water and methanol .


Molecular Structure Analysis

The molecular weight of 2-(2-Chloro-5-methylphenoxy)ethanamine is 185.65 g/mol . The InChI key is LPGCKEGMJIEKJH-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-(2-Chloro-5-methylphenoxy)ethanamine is a white crystalline powder that is soluble in water and methanol . Its molecular weight is 185.65 g/mol .

Scientific Research Applications

Chemical Properties and Synthesis

  • Analytical Detection : A study developed a high-performance liquid chromatography tandem mass spectrometry (HPLC/MS/MS) method for detecting NBOMe compounds, including analogs of 2-(2-Chloro-5-methylphenoxy)ethanamine, in serum samples. This method aids in clinical toxicology testing, highlighting the compound's significance in forensic science and toxicology Poklis et al., 2013.
  • Novel Synthetic Routes : Research on the synthesis of related compounds demonstrates innovative approaches to obtain key intermediates, such as those used in the production of pharmaceuticals like Silodosin. These synthetic methodologies underscore the chemical versatility and potential pharmaceutical applications of compounds within this class Luo et al., 2008.

Pharmacological and Biochemical Studies

  • Neuropharmacology : Comparative studies of NBOMe hallucinogens and their effects on serotonin receptors have shed light on the potent hallucinogenic properties of these compounds. Research in this area contributes to our understanding of receptor agonism, offering insights into the design of new therapeutic agents targeting the central nervous system Elmore et al., 2018.
  • Metabolic Pathways : Investigations into the metabolism of NBOMe compounds, including those structurally related to 2-(2-Chloro-5-methylphenoxy)ethanamine, have identified key enzymes involved in their biotransformation. Such studies are crucial for understanding the pharmacokinetics and potential toxicological effects of these substances Nielsen et al., 2017.

Environmental and Health Implications

  • Disinfectant Residues in Water : The development of chromatographic methods for determining residues of disinfectant agents, including chlorophenols, in surface water addresses the environmental impact of chemical pollutants. This research underscores the importance of monitoring and managing chemical contaminants in aquatic ecosystems Baranowska & Wojciechowska, 2012.

properties

IUPAC Name

2-(2-chloro-5-methylphenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-7-2-3-8(10)9(6-7)12-5-4-11/h2-3,6H,4-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPGCKEGMJIEKJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloro-5-methylphenoxy)ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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